molecular formula C18H15ClN2O2 B6515724 6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide CAS No. 950271-78-0

6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide

Cat. No. B6515724
CAS RN: 950271-78-0
M. Wt: 326.8 g/mol
InChI Key: HJGWHCRKALQKCI-UHFFFAOYSA-N
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Description

“6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide” is a chemical compound that belongs to the quinoline family . Quinoline is a well-known nitrogenous tertiary base containing a hetero nucleus with a chemical formula of C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Quinoline derivatives have been used since ancient times .


Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years due to their versatility in many significant fields . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . For instance, a series of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .

Scientific Research Applications

6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide has been studied for its potential applications in scientific research. This compound has been used in drug discovery, as it has been found to bind to certain proteins, which can be used to study the effects of certain drugs. Additionally, this compound has been used in biochemical studies, as it is a small molecule that can be used to study the interactions between proteins and other molecules. This compound has also been used in cell culture studies, as it has been found to stimulate the growth of certain cells. Finally, this compound has been studied for its potential applications in cancer research, as it has been found to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide has a variety of advantages and limitations when used in lab experiments. One of the main advantages of this compound is that it is a small molecule that can be used to study the interactions between proteins and other molecules. Additionally, this compound can be used to study the effects of certain drugs on cell growth, as it has been found to stimulate the growth of certain cells. Finally, this compound has been found to inhibit the growth of certain cancer cells, which can be used to study the effects of certain drugs on cancer cell growth.
One of the main limitations of this compound is that its exact mechanism of action is not known, which can make it difficult to study the effects of certain drugs. Additionally, this compound can be toxic to certain cells, which can limit its use in certain experiments. Finally, this compound can be difficult to synthesize, which can limit its use in certain experiments.

Future Directions

The future directions of 6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide research are vast. This compound could be used to study the effects of certain drugs on cell growth, as it has been found to stimulate the growth of certain cells. Additionally, this compound could be used to study the interactions between proteins and other molecules, as it has been found to interact with certain enzymes. This compound could also be used to study the effects of certain drugs on cancer cell growth, as it has been found to inhibit the growth of certain cancer cells. Finally, this compound could be used to study the mechanism of action of certain drugs, as its exact mechanism of action is not known.

Synthesis Methods

6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide can be synthesized using a variety of methods, including the reaction of 4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide with 6-chloro-2-methoxybenzoic acid. This reaction produces the desired this compound. Additionally, this compound can be synthesized by the reaction of 4-methoxy-N-(4-methylphenyl)quinoline-2-carboxylic acid and 6-chloro-2-methoxybenzaldehyde.

properties

IUPAC Name

6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-11-3-6-13(7-4-11)20-18(22)16-10-17(23-2)14-9-12(19)5-8-15(14)21-16/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGWHCRKALQKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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